2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide
Overview
Description
2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide is a useful research compound. Its molecular formula is C16H25N3O and its molecular weight is 275.39 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of this compound is the κ-opioid receptor (KOR) . It exhibits high affinity for KOR in humans (Ki = 3 nM), rats (Ki = 21 nM), and mice (Ki = 22 nM). However, its affinity for the human μ-opioid receptor (MOR) is significantly lower (Ki = 64 nM), and it has negligible affinity for the human δ-opioid receptor (Ki > 4 μM) .
- Upon binding to KOR, this compound modulates downstream signaling pathways. Activation of KOR leads to inhibition of adenylyl cyclase, reduced cAMP levels, and modulation of ion channels. These effects contribute to its analgesic properties .
- The compound’s interaction with KOR affects various pathways, including the cAMP-PKA pathway, MAPK/ERK pathway, and ion channel regulation. These pathways collectively mediate its analgesic effects .
- Cellular effects include modulation of neurotransmitter release, neuronal firing, and pain perception .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It may undergo metabolism in the liver. It likely distributes to various tissues, including the central nervous system. Metabolism occurs primarily in the liver, leading to the formation of metabolites. Elimination occurs via renal excretion and possibly fecal routes. Factors like solubility, protein binding, and metabolism influence its bioavailability .
Result of Action
Action Environment
Properties
IUPAC Name |
2-amino-3-methyl-N-(3-pyrrolidin-1-ylphenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-12(2)15(17)16(20)18-13-7-6-8-14(11-13)19-9-4-5-10-19/h6-8,11-12,15H,3-5,9-10,17H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYIPFKTHWAITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.